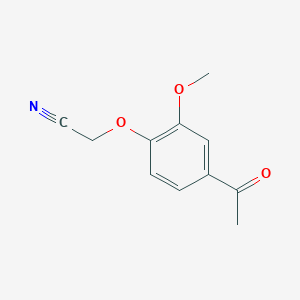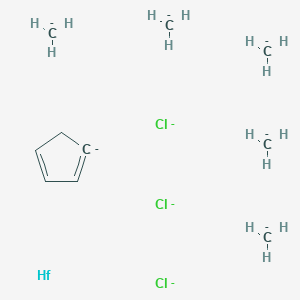
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is a coordination complex that involves hafnium, a transition metal, coordinated with cyclopenta-1,3-diene and trichloride ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;hafnium;trichloride typically involves the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium oxide complexes, while substitution reactions can produce a variety of hafnium-ligand complexes .
科学研究应用
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
作用机制
The mechanism of action of carbanide;cyclopenta-1,3-diene;hafnium;trichloride involves its interaction with molecular targets through coordination chemistry. The hafnium center can coordinate with various substrates, facilitating catalytic reactions. The cyclopenta-1,3-diene and trichloride ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
相似化合物的比较
Similar Compounds
Cyclopentadienylhafnium trichloride: Similar in structure but differs in the specific ligands coordinated to the hafnium center.
Dimethylbis(cyclopentadienyl)hafnium(IV): Another hafnium complex with different ligands, leading to distinct chemical properties and applications.
Uniqueness
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is unique due to its specific combination of ligands, which confer unique reactivity and stability. This makes it particularly valuable in catalytic applications and advanced material synthesis .
属性
分子式 |
C10H20Cl3Hf-9 |
|---|---|
分子量 |
425.1 g/mol |
IUPAC 名称 |
carbanide;cyclopenta-1,3-diene;hafnium;trichloride |
InChI |
InChI=1S/C5H5.5CH3.3ClH.Hf/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;5*1H3;3*1H;/q6*-1;;;;/p-3 |
InChI 键 |
DROXWYIBBCYOSR-UHFFFAOYSA-K |
规范 SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
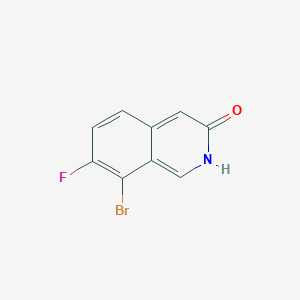
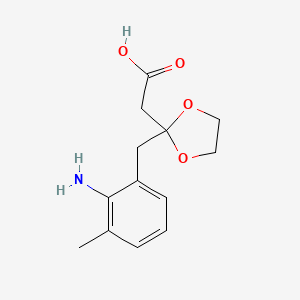
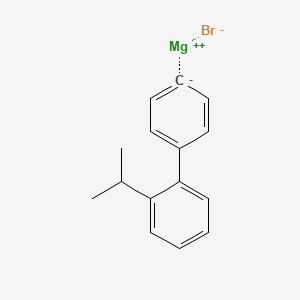
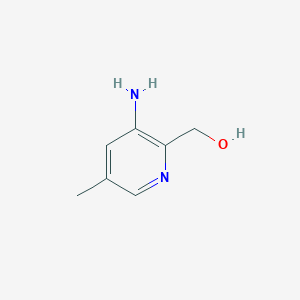
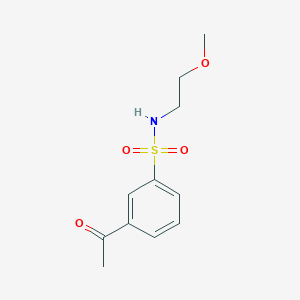
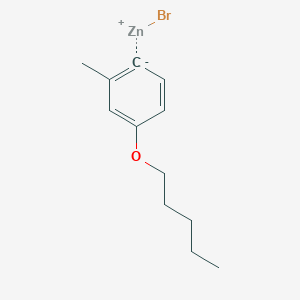
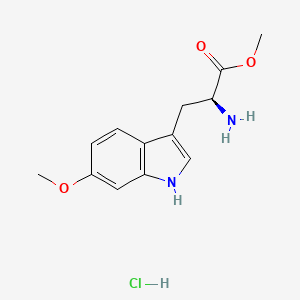
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
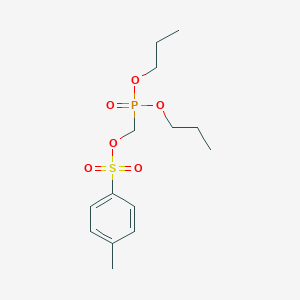
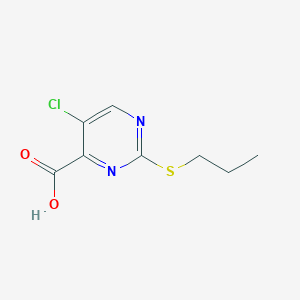
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
